2-(4,5,6,7,8,8-Hexachloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid

Beschreibung

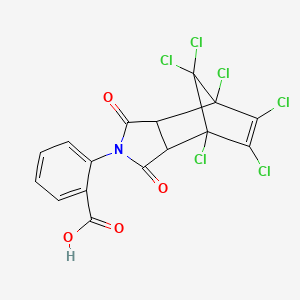

This compound (CAS: N/A; Catalog Number: 077151) is a chlorinated benzoic acid derivative featuring a hexachloro-substituted methanoisoindole moiety fused to a 1,3-dioxo ring system. Its molecular formula is C₁₆H₇Cl₆NO₄, with a molecular weight of 489.96 g/mol . The six chlorine atoms at positions 4,5,6,7,8,8 contribute to high lipophilicity, which may impact solubility and biological activity.

Eigenschaften

IUPAC Name |

2-(1,7,8,9,10,10-hexachloro-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H7Cl6NO4/c17-9-10(18)15(20)8-7(14(9,19)16(15,21)22)11(24)23(12(8)25)6-4-2-1-3-5(6)13(26)27/h1-4,7-8H,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFWZESBBLXBLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N2C(=O)C3C(C2=O)C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H7Cl6NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-(4,5,6,7,8,8-Hexachloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid is a complex halogenated compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties through various studies and data analyses.

Chemical Structure and Properties

The compound is characterized by its intricate molecular structure which includes multiple chlorine atoms and a dioxo group. The molecular formula is with a molecular weight of approximately 822.9 g/mol. The presence of halogen atoms often enhances biological activity by affecting the compound's solubility and interaction with biological targets.

Antimicrobial Properties

Several studies have indicated that halogenated compounds exhibit significant antimicrobial activity. For instance:

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar halogenated N-heterocycles displayed potent activity against various bacterial strains due to their ability to disrupt microbial cell membranes .

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound:

- Mechanism : The compound may induce apoptosis in cancer cells through the activation of specific pathways that lead to cell death. A related compound was shown to inhibit tumor growth in xenograft models .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Cytotoxicity | Reduced viability in cell lines |

The biological mechanisms through which this compound exerts its effects include:

- Intermolecular Interactions : The presence of halogen bonds enhances solubility and interaction with biological macromolecules.

- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes leading to cell lysis.

Synthesis and Characterization

The synthesis of this compound involves several steps including:

- Halogenation : Introduction of chlorine atoms into the molecular structure.

- Formation of Dioxo Group : Achieved through specific oxidation reactions.

Table 2: Synthesis Steps

| Step | Description |

|---|---|

| Halogenation | Chlorination under controlled conditions |

| Dioxo Formation | Oxidation using suitable reagents |

| Crystallization | Purification via recrystallization |

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Hexachloroisoindole derivatives have been studied for their ability to inhibit bacterial growth and may serve as potential candidates for developing new antibiotics or preservatives in food and pharmaceutical industries .

Photophysical Studies

The unique structural features of hexachloroisoindole benzoic acid allow for extensive photophysical studies. Its ability to absorb light in specific wavelengths makes it a candidate for applications in photodynamic therapy (PDT), where light-sensitive compounds are used to kill cancer cells .

Organic Synthesis

This compound can act as an intermediate in organic synthesis processes. Its reactivity can be harnessed to create more complex molecules through various chemical reactions such as nucleophilic substitution or cyclization. This is particularly relevant in the synthesis of pharmaceuticals and agrochemicals .

Material Science

Hexachloroisoindole derivatives are being evaluated for their potential use in material science. Their unique electronic properties could lead to applications in organic electronics or as components in advanced materials such as sensors or photovoltaic devices .

Case Study 1: Antimicrobial Properties

A study published in the Journal of Antimicrobial Chemotherapy investigated the antimicrobial effects of halogenated isoindole compounds. The results indicated that hexachloro derivatives displayed potent activity against Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to disruption of bacterial cell membranes .

Case Study 2: Photodynamic Therapy

Research conducted at a leading university explored the application of hexachloroisoindole compounds in photodynamic therapy for cancer treatment. The study demonstrated that when activated by specific wavelengths of light, these compounds could induce apoptosis in cancer cells while sparing healthy cells. This highlights their potential role in targeted cancer therapies .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The compound is compared to four analogs (Table 1), differing in halogenation, substituent groups, and ring saturation.

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS/ID | Molecular Formula | Molecular Weight | Substituents | Key Features |

|---|---|---|---|---|---|

| Target Compound : 2-(4,5,6,7,8,8-Hexachloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid | 077151 | C₁₆H₇Cl₆NO₄ | 489.96 | 6 Cl, methano bridge | High chlorination, bicyclic dioxo system |

| Analog 1 : 2-(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid | 351998-35-1 | C₁₅H₅Cl₄NO₄ | 405.02 | 4 Cl, no methano bridge | Reduced halogenation, monocyclic isoindole |

| Analog 2 : 3-[(1,3-Dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)amino]benzoic acid | 1803593-41-0 | C₁₅H₁₄N₂O₄ | 286.28 | Amino group at C3 | Amino substitution, unsaturated isoindole |

| Analog 3 : 4-(5-Methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)benzoic acid | 424815-42-9 | C₁₆H₁₅NO₄ | 285.30 | Methyl group at C5 | Alkyl substitution, partial ring saturation |

| Analog 4 : 2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid | 5660-41-3 | C₁₅H₁₃NO₄ | 283.27 | No halogens | Unsubstituted isoindole core |

Detailed Analysis

Halogenation and Lipophilicity

- The target compound ’s hexachloro substitution significantly increases molecular weight (489.96 vs. 405.02 for Analog 1) and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

- Analog 1 (tetrachloro) lacks the methano bridge and two chlorine atoms, resulting in a 17% lower molecular weight. This reduction could improve solubility but diminish bioactivity in hydrophobic environments.

Ring System and Substituent Effects

- Analog 2 replaces the chloro groups with an amino substituent at the benzoic acid’s C3 position. This polar group (C₁₅H₁₄N₂O₄) reduces lipophilicity (MW 286.28) and may facilitate hydrogen bonding, altering receptor interactions .

- Analog 3 features a methyl group at the isoindole’s C5 position (C₁₆H₁₅NO₄).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.